Preferential Reactivity: C2 Position is the Predominant Site of Hydroxyethyl Substitution in Starch Hydrolysates
In the acid hydrolysis of hydroxyethyl starch (HES), the hydroxyethyl group is not distributed equally among the available hydroxyl groups of the glucose units. Quantitative analysis reveals a strong preference for substitution at the C2 position over the C3 and C6 positions [1].
| Evidence Dimension | Distribution of Hydroxyethyl Groups in HES Hydrolysate |
|---|---|
| Target Compound Data | C2 substitution: ~75% |
| Comparator Or Baseline | C6 substitution: ~20%; C3 substitution: ~5% |
| Quantified Difference | C2 substitution is ~3.75-fold higher than C6 and ~15-fold higher than C3 |
| Conditions | Acid hydrolysis of HES (DS 0.51), monosaccharide fractions separated by paper and thin-layer chromatography, quantified by spectrophotometry with anthrone [1]. |
Why This Matters
This class-level data underscores the unique chemical accessibility of the C2 position in glucose polymers, making the pure 2-O-isomer the most relevant standard for analytical method development and the most abundant product of HES degradation.
- [1] Yoshida, M., Yamashita, T., Matsuo, J., & Kishikawa, T. (1972). Hydroxyethyl-starch ni okeru Hydroxyethylki ketsugo ichi no kenkyu [Studies on the Binding Position of Hydroxyethyl Groups in Hydroxyethyl-starch]. Yakugaku Zasshi, 92(12), 1500-1506. View Source
